2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride
Description
2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride is a piperidine-containing ester derivative with a 3-methylbutanoate backbone and a hydrochloride salt. Structurally, it combines a branched carboxylic acid ester with a piperidinyl ethyl group, which may enhance solubility and bioavailability compared to its free base form. Potential applications include pharmaceutical uses, leveraging piperidine’s role in central nervous system (CNS) or antispasmodic agents, though specific biological data for this compound remain unexplored in the evidence.
Properties
IUPAC Name |
2-piperidin-2-ylethyl 3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-10(2)9-12(14)15-8-6-11-5-3-4-7-13-11;/h10-11,13H,3-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMIUFWBVAISRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride typically involves the esterification of 3-methylbutanoic acid with 2-(2-piperidinyl)ethanol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification and subsequent salt formation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, influencing their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Compounds:
Ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate hydrochloride (): A benzoate ester with a piperidinyl ethoxy group.
Flavoxate Hydrochloride (): A benzopyran carboxylic acid ester with a piperidinoethyl group.
Ethyl 3-methylbutanoate (): A flavor compound lacking the piperidine moiety.
Structural Differences:
- Backbone: The target compound uses 3-methylbutanoic acid, whereas others feature benzoic acid () or benzopyran carboxylic acid ().
- Substituents: The piperidinyl group in the target compound contrasts with phenoxy () or benzopyran () groups in others.
Physicochemical Properties
- Solubility: The hydrochloride salt in the target compound enhances aqueous solubility compared to neutral esters like ethyl 3-methylbutanoate.
- Volatility: The branched 3-methylbutanoate group may confer higher volatility than aromatic esters (e.g., benzoates) but lower than smaller esters (e.g., ethyl acetate) .
Biological Activity
2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C13H22ClN
- Molecular Weight : 239.78 g/mol
The compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential effects on cellular signaling pathways. It is hypothesized to act as a modulator of neurotransmitter release, particularly influencing the dopaminergic and serotonergic systems.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound show significant anticancer properties. For instance, research on related compounds demonstrated:
- Inhibition of Cell Proliferation : Compounds exhibited IC50 values ranging from 0.69 µM to 11 µM against various cancer cell lines, including HeLa and HCT-116 cells .
- Apoptotic Induction : Molecular docking studies suggested that these compounds could induce apoptosis in cancer cells through caspase activation pathways .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects:
- Anxiolytic Activity : Similar piperidine derivatives have been studied for their anxiolytic effects in animal models, indicating possible applications in treating anxiety disorders.
- Cognitive Enhancement : Some studies suggest that piperidine-based compounds may enhance cognitive functions by modulating cholinergic activity.
Study on Anticancer Effects
A study evaluated the antiproliferative effects of a series of piperidine derivatives, including this compound. The results showed:
- Cell Line Tested : HCT-116 (colon cancer)
- Experimental Conditions : Treatment concentrations ranged from 0.1 mg/mL to 0.5 mg/mL.
- Results : Significant reduction in cell viability was observed, with morphological changes indicative of apoptosis after treatment .
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.69 | HeLa | Apoptosis via caspase activation |
| Compound B | 11 | HCT-116 | Cell cycle arrest |
| 2-(2-Piperidinyl)ethyl 3-methylbutanoate HCl | TBD | TBD | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
